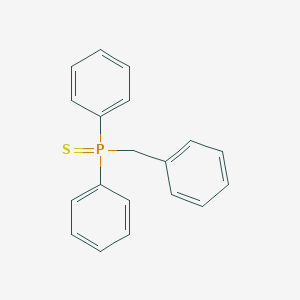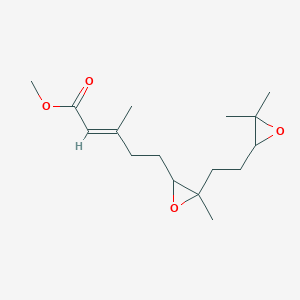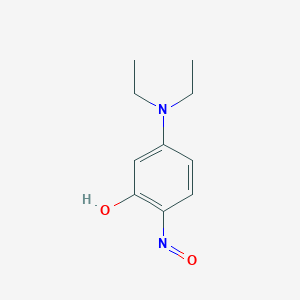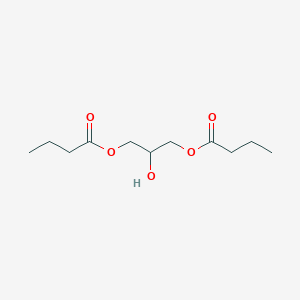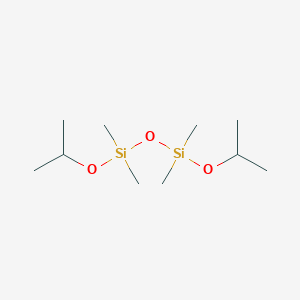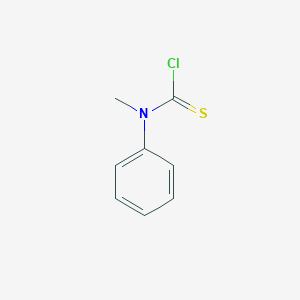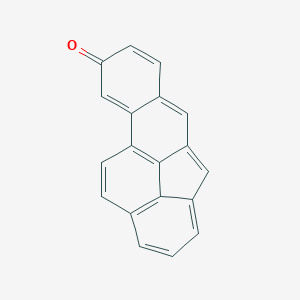![molecular formula C20H22O5 B106221 5-Hydroxy-6-[(E)-3-hydroxy-3-methyl-1-butenyl]-2,8,8-trimethyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-o CAS No. 16849-72-2](/img/structure/B106221.png)
5-Hydroxy-6-[(E)-3-hydroxy-3-methyl-1-butenyl]-2,8,8-trimethyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-o
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-6-[(E)-3-hydroxy-3-methyl-1-butenyl]-2,8,8-trimethyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-o, commonly referred to as rotenone, is a naturally occurring compound found in the roots and stems of several plants. It has been used for centuries as a pesticide and fish poison. In recent years, rotenone has gained attention in scientific research due to its potential therapeutic applications in various diseases, including Parkinson's disease and cancer.
Mecanismo De Acción
Rotenone's mechanism of action involves inhibiting mitochondrial complex I, leading to the production of reactive oxygen species and oxidative stress. This, in turn, leads to the activation of various signaling pathways involved in cell death, including apoptosis.
Efectos Bioquímicos Y Fisiológicos
Rotenone has been shown to have several biochemical and physiological effects. It has been shown to inhibit mitochondrial complex I, leading to the production of reactive oxygen species and oxidative stress. This, in turn, leads to the activation of various signaling pathways involved in cell death, including apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rotenone has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive compared to other compounds used in research. However, one limitation is that it is highly toxic and must be handled with extreme care. Additionally, its use in lab experiments may not accurately reflect its effects in vivo due to differences in metabolism and clearance.
Direcciones Futuras
There are several future directions for research on rotenone. One direction is to further investigate its potential therapeutic applications in diseases such as Parkinson's disease and cancer. Another direction is to develop new analogs of rotenone that may have improved efficacy and reduced toxicity. Additionally, further research is needed to better understand rotenone's mechanism of action and its effects on various signaling pathways.
Métodos De Síntesis
Rotenone can be extracted from the roots and stems of several plants, including Derris elliptica and Lonchocarpus utilis. The extraction process involves grinding the plant material, soaking it in a solvent, and then filtering and evaporating the solvent to obtain a crude extract. The crude extract is then purified using chromatography techniques to obtain pure rotenone.
Aplicaciones Científicas De Investigación
Rotenone has been extensively studied for its potential therapeutic applications in various diseases. In Parkinson's disease, rotenone has been used to induce a Parkinson's-like phenotype in animal models to study the disease's pathogenesis. It has also been shown to inhibit mitochondrial complex I, leading to the production of reactive oxygen species and oxidative stress, which are thought to be involved in the development of Parkinson's disease.
Rotenone has also been studied for its potential anti-cancer properties. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
Número CAS |
16849-72-2 |
|---|---|
Nombre del producto |
5-Hydroxy-6-[(E)-3-hydroxy-3-methyl-1-butenyl]-2,8,8-trimethyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-o |
Fórmula molecular |
C20H22O5 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
5-hydroxy-6-[(E)-3-hydroxy-3-methylbut-1-enyl]-2,8,8-trimethylpyrano[2,3-h]chromen-4-one |
InChI |
InChI=1S/C20H22O5/c1-11-10-14(21)15-16(22)12(6-8-19(2,3)23)17-13(18(15)24-11)7-9-20(4,5)25-17/h6-10,22-23H,1-5H3/b8-6+ |
Clave InChI |
WGLVCQFLXGZZHQ-SOFGYWHQSA-N |
SMILES isomérico |
CC1=CC(=O)C2=C(C(=C3C(=C2O1)C=CC(O3)(C)C)/C=C/C(C)(C)O)O |
SMILES |
CC1=CC(=O)C2=C(C(=C3C(=C2O1)C=CC(O3)(C)C)C=CC(C)(C)O)O |
SMILES canónico |
CC1=CC(=O)C2=C(C(=C3C(=C2O1)C=CC(O3)(C)C)C=CC(C)(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoic acid](/img/structure/B106140.png)
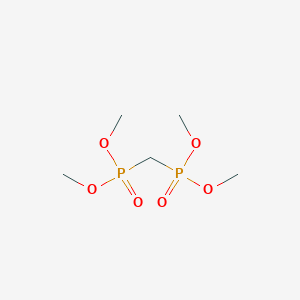
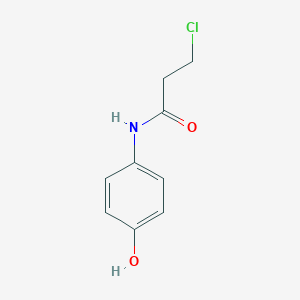
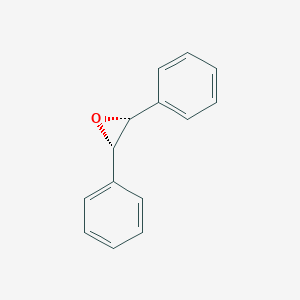
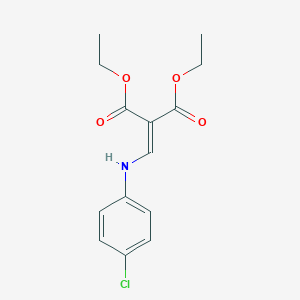
![1-[(E)-2-nitroprop-1-enyl]naphthalene](/img/structure/B106152.png)
